PROTAC RIPK degrader-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

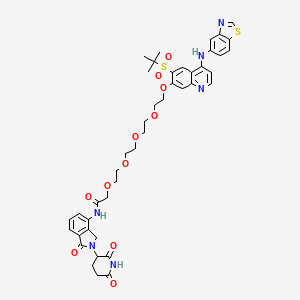

2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H48N6O11S2/c1-43(2,3)62(54,55)38-22-29-32(46-27-7-9-37-34(21-27)45-26-61-37)11-12-44-33(29)23-36(38)60-20-19-58-16-15-56-13-14-57-17-18-59-25-40(51)47-31-6-4-5-28-30(31)24-49(42(28)53)35-8-10-39(50)48-41(35)52/h4-7,9,11-12,21-23,26,35H,8,10,13-20,24-25H2,1-3H3,(H,44,46)(H,47,51)(H,48,50,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZGXSNAXRPPFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1OCCOCCOCCOCCOCC(=O)NC3=CC=CC4=C3CN(C4=O)C5CCC(=O)NC5=O)NC6=CC7=C(C=C6)SC=N7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H48N6O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC RIPK Degrader-6

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PROTAC (Proteolysis-Targeting Chimera) technology represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of pathogenic proteins. PROTAC RIPK degrader-6, a potent and selective degrader of Receptor-Interacting Protein Kinase 2 (RIPK2), exemplifies the promise of this approach. This technical guide elucidates the core mechanism of action of this compound, provides a detailed overview of the RIPK2 signaling pathway it modulates, and presents key quantitative data and experimental methodologies for its characterization.

The PROTAC Concept: A General Mechanism of Action

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1] They consist of two distinct ligands connected by a flexible linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This dual binding induces the formation of a ternary complex between the POI and the E3 ligase.[2]

Within this proximity, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target proteins.[4]

The Role of RIPK2 in Inflammatory Signaling

RIPK2 is a crucial serine/threonine kinase that acts as a central signaling node in the innate immune system.[5] It is a key downstream effector of the nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2.[5] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation.[6]

Activated RIPK2 triggers downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5] This results in the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-12, which are critical for mounting an inflammatory response.[7] Dysregulation of the NOD-RIPK2 signaling axis is implicated in various inflammatory conditions, including inflammatory bowel disease.[5]

This compound: Mechanism of Action

This compound is a highly potent and selective degrader of RIPK2. Contrary to some initial commercial classifications, detailed studies have revealed that PROTAC 6 is an optimized IAP (Inhibitor of Apoptosis Protein)-based PROTAC, not a Cereblon-based one.[5] It induces the degradation of RIPK2 in a concentration- and time-dependent manner.[5] By forming a ternary complex with RIPK2 and an IAP E3 ligase, it triggers the ubiquitination and subsequent proteasomal degradation of RIPK2, thereby effectively shutting down the downstream inflammatory signaling cascade.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies.

| Parameter | Value | Cell Type / Model | Reference |

| pDC₅₀ | 9.4 ± 0.2 | Human PBMCs | [5] |

| In Vivo RIPK2 Degradation | 53 ± 9% at 6h | Rat | [1] |

| 78 ± 5% at 48h | Rat | [1] | |

| Inhibition of TNFα Release | >70% | Rat (ex vivo challenge) | [1] |

-

pDC₅₀ : The negative logarithm of the half-maximal degradation concentration. A higher value indicates greater potency.

Experimental Protocols

Western Blotting for RIPK2 Degradation

This protocol outlines the general steps to assess the degradation of RIPK2 in cells treated with this compound.

1. Cell Culture and Treatment:

- Plate cells (e.g., THP-1 or human PBMCs) at an appropriate density.

- Treat cells with varying concentrations of this compound for the desired time points (e.g., 6, 18, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

- Wash cells with ice-cold PBS.

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

- Normalize protein amounts and separate by SDS-PAGE.

- Transfer proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST.

- Incubate with a primary antibody against RIPK2 overnight at 4°C.

- Incubate with a loading control antibody (e.g., GAPDH or β-actin).

- Wash and incubate with the appropriate HRP-conjugated secondary antibody.

- Develop the blot using an ECL substrate and image the chemiluminescence.

5. Densitometry Analysis:

- Quantify band intensities and normalize RIPK2 levels to the loading control.

Cytokine Release Assay

This protocol describes how to measure the functional consequence of RIPK2 degradation by quantifying the inhibition of cytokine release.

1. Cell Culture and Pre-treatment:

- Culture human PBMCs or other relevant immune cells.

- Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 3 hours).

2. Stimulation:

- Stimulate the cells with a NOD2 agonist, such as L18-MDP (muramyl dipeptide), to activate the RIPK2 pathway.

3. Supernatant Collection:

- Incubate for an appropriate time (e.g., 3 hours) after stimulation.

- Centrifuge the cell suspension to pellet the cells and collect the supernatant.

4. Cytokine Quantification (ELISA):

- Use a commercial ELISA kit to measure the concentration of a specific cytokine (e.g., TNFα) in the collected supernatants according to the manufacturer's instructions.

- Briefly, coat a 96-well plate with a capture antibody, add the supernatants, then a detection antibody, followed by a substrate for colorimetric detection.

- Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Conclusion

This compound is a powerful tool for the targeted degradation of RIPK2, a key mediator of inflammatory signaling. Its potent and selective mechanism of action, characterized by a high pDC₅₀ and effective in vivo activity, underscores the therapeutic potential of the PROTAC platform. The experimental protocols provided herein offer a framework for researchers to further investigate and characterize the effects of this and other targeted protein degraders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. promega.com [promega.com]

- 5. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC BTK Degrader-6 - Immunomart [immunomart.com]

- 7. drughunter.com [drughunter.com]

The Discovery and Synthesis of PROTAC RIPK2 Degrader-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of PROTAC RIPK2 degrader-6, a potent and selective degrader of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). This document details the underlying biological rationale, discovery workflow, quantitative biochemical and cellular data, and the specific experimental and synthetic protocols for this compound.

Introduction: Targeting RIPK2 for Inflammatory Diseases

Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) is a critical intracellular signaling protein that functions as a key mediator downstream of the nucleotide-binding oligomerization domain-like receptors (NOD-like receptors) NOD1 and NOD2.[1] Upon activation by bacterial peptidoglycans, NOD receptors recruit RIPK2, leading to its ubiquitination and the subsequent activation of downstream pathways, primarily the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1] This signaling cascade results in the production of pro-inflammatory cytokines and is essential for the innate immune response.[2]

Dysregulation of the NOD-RIPK2 signaling axis has been implicated in the pathogenesis of numerous inflammatory conditions, including Crohn's disease, ulcerative colitis, and sarcoidosis.[1][2] Consequently, inhibiting RIPK2 function has emerged as a promising therapeutic strategy for these diseases. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality that, instead of merely inhibiting the target protein, hijacks the cell's own ubiquitin-proteasome system to induce the target's complete degradation.[3][4]

PROTAC RIPK2 degrader-6 was developed by researchers at GlaxoSmithKline as a potent and selective degrader of RIPK2, demonstrating the potential for long-lasting pharmacodynamic effects.[5]

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The mechanism proceeds as follows:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (RIPK2) and an E3 ligase (in this case, an Inhibitor of Apoptosis protein, or IAP), forming a ternary POI-PROTAC-E3 ligase complex.[5]

-

Ubiquitination : The induced proximity of the E3 ligase to RIPK2 facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of RIPK2.

-

Proteasomal Degradation : The polyubiquitinated RIPK2 is then recognized and degraded by the 26S proteasome.[4]

-

Catalytic Cycle : After degradation of the target protein, the PROTAC molecule is released and can engage another target protein and E3 ligase, enabling a catalytic cycle of degradation.[3]

Discovery Workflow

The discovery of PROTAC RIPK2 degrader-6 followed a systematic workflow common in PROTAC development, involving the iterative design, synthesis, and evaluation of candidate molecules.

Quantitative Data Summary

PROTAC 6 was optimized from an initial series of IAP-based PROTACs. The following tables summarize the key quantitative data for PROTAC 6 and its relevant precursors.

Table 1: In Vitro Degradation of RIPK2 in THP-1 Cells

| Compound | pDC50 (-log[DC50 M]) | Dmax (%) |

|---|---|---|

| PROTAC 2 (Precursor) | 9.4 ± 0.1 | >95 |

| PROTAC 4 | 9.1 ± 0.1 | >95 |

| PROTAC 6 | 8.8 ± 0.1 | >95 |

Data from Mares et al., 2020. Cells were treated for 18 hours.

Table 2: In Vivo RIPK2 Degradation in Rat Whole Blood

| Compound | Dose (mg/kg, SC) | Time Point (h) | % RIPK2 Degradation (Mean ± SEM) |

|---|---|---|---|

| PROTAC 6 | 0.5 | 6 | 53 ± 9 |

| 0.5 | 48 | 78 ± 5 |

Data from Mares et al., 2020. SC = Subcutaneous administration.

Table 3: Inhibition of Cytokine Release

| Assay System | Cytokine | IC50 (nM) |

|---|---|---|

| Human PBMCs (L18-MDP stimulated) | TNFα | ~1-3 |

| Crohn's Disease Patient Biopsies | IL-1β, IL-6, TNFα | ~1-3 |

| Ulcerative Colitis Patient Biopsies | IL-1β, IL-6, TNFα | ~1-3 |

Data from Mares et al., 2020.

Table 4: Pharmacokinetic Parameters of PROTAC 6 in Rats

| Dose (mg/kg, SC) | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (h*ng/mL) |

|---|---|---|---|

| 0.05 | 0.5 | 7.95 | 13.9 |

| 0.5 | 1.0 | 85.3 | 200 |

Data from Mares et al., 2020.

Synthesis of PROTAC RIPK2 Degrader-6

The synthesis of PROTAC 6 involves the coupling of three key fragments: the RIPK2 binder, the IAP E3 ligase binder, and a polyethylene glycol (PEG) linker. The detailed synthesis is described in the supplementary information of Mares et al., 2020. The general scheme involves the synthesis of the RIPK2-binding quinoline core, preparation of the IAP ligand, and subsequent coupling via the linker.

(Note: The following is a generalized representation based on the publication. For exact stoichiometric and procedural details, refer to the source supplementary materials.)

Step 1: Synthesis of the RIPK2 Binder Moiety The synthesis starts with the construction of the aminobenzothiazole-quinoline core, which serves as the RIPK2 binding element. This is typically achieved through multi-step organic synthesis involving condensation and cyclization reactions to build the heterocyclic system.

Step 2: Synthesis of the IAP Ligand-Linker Intermediate The IAP ligand is synthesized and then attached to the PEG linker, which has a reactive functional group (e.g., a carboxylic acid or amine) at the distal end to facilitate the final coupling step.

Step 3: Final Coupling Reaction The RIPK2 binder moiety is coupled with the IAP ligand-linker intermediate using standard peptide coupling reagents (e.g., HATU, DIPEA) to form the final PROTAC 6 molecule. The product is then purified using techniques such as reverse-phase HPLC.

Experimental Protocols

The following are summaries of the key experimental protocols used in the characterization of PROTAC RIPK2 degrader-6, based on the methods described by Mares et al., 2020.

Cellular Degradation Assay (THP-1 Cells)

-

Cell Culture : Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Compound Treatment : Cells are seeded in multi-well plates and treated with a serial dilution of PROTAC 6 or control compounds for 18 hours.

-

Cell Lysis : After incubation, cells are harvested, washed with ice-cold PBS, and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Total protein concentration in the lysates is determined using a BCA protein assay.

-

RIPK2 Level Measurement : RIPK2 protein levels are measured using a capillary-based immunoassay system (e.g., Simple Western). Lysates are normalized for total protein content, and RIPK2 levels are detected using a specific primary antibody against RIPK2.

-

Data Analysis : The percentage of RIPK2 remaining relative to a vehicle (DMSO) control is calculated for each concentration. DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values are determined by fitting the data to a four-parameter logistic curve.

In Vivo Rat Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

-

Animal Husbandry : Male Sprague-Dawley rats are used for the study. Animals are housed under standard conditions with access to food and water ad libitum.

-

Compound Administration : PROTAC 6 is formulated in a suitable vehicle (e.g., 20% Captisol in water) and administered to rats via subcutaneous (SC) injection at specified doses (e.g., 0.05, 0.5 mg/kg).

-

Blood Sampling (PK) : At designated time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), blood samples are collected from a suitable site (e.g., tail vein) into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

PK Analysis : Plasma concentrations of PROTAC 6 are determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis.

-

Whole Blood Lysis (PD) : For pharmacodynamic analysis of RIPK2 degradation, whole blood is collected at specified time points. Red blood cells are lysed, and the remaining leukocytes are pelleted and washed.

-

PD Analysis : The leukocyte pellets are lysed, and RIPK2 protein levels are quantified using the capillary-based immunoassay as described above. The percentage of RIPK2 degradation is calculated relative to pre-dose levels for each animal.

Cytokine Release Assay (Human PBMCs)

-

PBMC Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Compound Incubation : PBMCs are plated and pre-incubated with various concentrations of PROTAC 6 for 3 hours.

-

Stimulation : Cells are then stimulated with the NOD2 agonist L18-MDP (muramyl dipeptide) for an additional 3 hours to induce RIPK2-dependent cytokine production.

-

Supernatant Collection : The cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

Cytokine Measurement : The concentration of TNFα (and other relevant cytokines) in the supernatant is measured using a validated immunoassay, such as an ELISA or a multiplex bead-based assay (e.g., Luminex).

-

Data Analysis : The IC50 value (concentration at which 50% inhibition of cytokine release is observed) is calculated by fitting the dose-response data to a suitable model.

Conclusion

PROTAC RIPK2 degrader-6 is a highly potent and selective IAP-based degrader of RIPK2. The discovery program successfully optimized an initial lead compound to produce a degrader with favorable in vitro and in vivo properties, including low nanomolar cellular degradation potency and sustained pharmacodynamic effects in rats at low subcutaneous doses. The data demonstrate that targeted degradation of RIPK2 is a viable therapeutic strategy for inflammatory diseases and highlights the potential of the PROTAC modality to achieve prolonged target suppression, offering the possibility of infrequent dosing regimens in a clinical setting. This guide provides the foundational technical information for researchers interested in the further study or development of RIPK2-targeting protein degraders.

References

- 1. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2. [qmro.qmul.ac.uk]

- 2. neurocndm.mcgill.ca [neurocndm.mcgill.ca]

- 3. researchgate.net [researchgate.net]

- 4. ijrpc.com [ijrpc.com]

- 5. Clinical Pathology and Sample Collection in the Laboratory Rodent - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PROTAC RIPK2 Degrader-6: Structure, Mechanism, and Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of proteins of interest. This technical guide provides an in-depth overview of PROTAC RIPK2 degrader-6, a potent and selective degrader of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). RIPK2 is a critical mediator in the innate immune system, and its dysregulation is implicated in various inflammatory diseases. This document details the chemical structure, mechanism of action, and preclinical data of PROTAC RIPK2 degrader-6, offering valuable insights for researchers in immunology and drug development.

Chemical Structure and Properties

PROTAC RIPK2 degrader-6 is a heterobifunctional molecule designed to simultaneously bind to RIPK2 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of RIPK2.[1][2] It is a Cereblon-based PROTAC, incorporating a ligand for the Cereblon (CRBN) E3 ligase.[1][2]

| Property | Value |

| Molecular Formula | C43H48N6O11S2[1] |

| Molecular Weight | 889.00 g/mol [1] |

| CAS Number | 2089205-64-9[1] |

| Appearance | Light yellow to yellow solid[1] |

| SMILES | O=S(C(C(OCCOCCOCCOCCOCC(NC1=C(CN(C2C(NC(CC2)=O)=O)C3=O)C3=CC=C1)=O)=C4)=CC(C4=NC=C5)=C5NC6=CC(N=CS7)=C7C=C6)(C(C)(C)C)=O[1] |

Mechanism of Action

The mechanism of action of PROTAC RIPK2 degrader-6 follows the general principle of PROTAC-mediated protein degradation. This process involves the formation of a ternary complex between the target protein (RIPK2), the PROTAC molecule, and an E3 ubiquitin ligase (Cereblon).[1] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of RIPK2. The resulting polyubiquitinated RIPK2 is then recognized and degraded by the 26S proteasome.

Preclinical Efficacy

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

In Vitro Degradation and Functional Inhibition

Studies in human peripheral blood mononuclear cells (PBMCs) have demonstrated the potent and time-dependent degradation of RIPK2 by PROTAC RIPK2 degrader-6.[3]

| Cell Type | Incubation Time (h) | pDC50 | Dmax (%) |

| Human PBMCs | 24 | 9.4 ± 0.2 | 94.3 ± 3.2 |

pDC50 is the negative logarithm of the DC50 value. Data from Mares et al., 2020.[3]

Functionally, the degradation of RIPK2 leads to the inhibition of downstream signaling pathways, resulting in a reduction of pro-inflammatory cytokine release. PROTAC RIPK2 degrader-6 has been shown to completely inhibit the release of several key cytokines following stimulation with L18-MDP, a NOD2 agonist.[3]

| Cytokine | pIC50 |

| TNFα | >8.8 |

| IL-1β | >8.8 |

| IL-6 | >8.8 |

| IL-10 | >8.8 |

| IL-8 | 8.5 (Imax ~50%) |

pIC50 is the negative logarithm of the IC50 value. Data from Mares et al., 2020.[3]

In Vivo Pharmacodynamics

The in vivo efficacy of PROTAC RIPK2 degrader-6 has been evaluated in rats. A single subcutaneous dose resulted in a significant and sustained reduction of RIPK2 protein levels.[3]

| Dose (mg/kg, SC) | Time Post-Dose (h) | RIPK2 Degradation (%) |

| 0.5 | 6 | 53 ± 9 |

| 0.5 | 48 | 78 ± 5 |

Data from Mares et al., 2020.[3]

This in vivo degradation of RIPK2 was also associated with a substantial and durable inhibition of TNFα release upon ex vivo stimulation of whole blood with L18-MDP.[3]

Signaling Pathway

RIPK2 is a key scaffolding protein in the NOD-like receptor (NLR) signaling pathway. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its ubiquitination. This initiates a downstream signaling cascade that results in the activation of the NF-κB and MAPK pathways, culminating in the transcription and release of pro-inflammatory cytokines.[4][5] By degrading RIPK2, PROTAC RIPK2 degrader-6 effectively blocks this inflammatory cascade.

Experimental Protocols

This section provides an overview of the key methodologies used in the characterization of PROTAC RIPK2 degrader-6.

Cell Culture

-

THP-1 cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Human PBMCs: Isolated from whole blood using Ficoll-Paque density gradient centrifugation.

Western Blotting / Capillary-Based Immunoassay (Wes)

-

Cell Lysis: Cells are treated with varying concentrations of PROTAC RIPK2 degrader-6 for the desired time. After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

Sample Preparation: Lysates are diluted to a uniform concentration and mixed with a master mix containing fluorescently labeled molecular weight markers and primary antibodies.

-

Electrophoresis and Immunodetection: Samples are loaded into a capillary-based immunoassay system (e.g., Wes from ProteinSimple). Proteins are separated by size, immobilized in the capillary, and probed with primary antibodies against RIPK2 and a loading control (e.g., GAPDH). A horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate are then used for detection.

-

Data Analysis: The chemiluminescent signal is captured, and the peak areas corresponding to the proteins of interest are quantified. The relative abundance of RIPK2 is normalized to the loading control.

Cytokine Release Assay

-

Cell Plating and Treatment: Human PBMCs are plated in 96-well plates and pre-incubated with a dilution series of PROTAC RIPK2 degrader-6 for a specified time (e.g., 3 hours).

-

Stimulation: Cells are then stimulated with a NOD2 agonist, such as L18-MDP, to induce cytokine production.

-

Supernatant Collection: After an incubation period (e.g., 3 hours), the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of cytokines (e.g., TNFα, IL-1β, IL-6, IL-10, IL-8) in the supernatant is measured using a multiplex immunoassay, such as the Luminex platform, or by individual ELISAs.

-

Data Analysis: The concentration of each cytokine is plotted against the concentration of the PROTAC to determine the IC50 values.

Conclusion

PROTAC RIPK2 degrader-6 is a highly potent and selective degrader of RIPK2, demonstrating significant efficacy in both in vitro and in vivo models. Its ability to induce robust and sustained degradation of RIPK2, leading to the inhibition of pro-inflammatory cytokine production, highlights its potential as a therapeutic agent for the treatment of inflammatory diseases driven by RIPK2 signaling. This technical guide provides a comprehensive overview of the key chemical, mechanistic, and preclinical data for PROTAC RIPK2 degrader-6, serving as a valuable resource for researchers in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC RIPK degrader-6, 2089205-64-9 | BroadPharm [broadpharm.com]

- 3. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]

A Technical Guide to PROTAC RIPK degrader-6: Targeting RIPK1 and RIPK2 for Degradation

Executive Summary: The field of targeted protein degradation has introduced a revolutionary therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. This guide provides an in-depth technical overview of PROTAC RIPK degrader-6, a molecule designed to induce the degradation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK2. RIPK1 and RIPK2 are critical mediators in distinct but convergent signaling pathways that regulate inflammation and cell death. Their dual targeting presents a promising strategy for treating a range of inflammatory diseases and neoplasms. This document details the molecular profile of this compound, summarizes its degradation efficacy, outlines key experimental methodologies for its characterization, and visualizes the complex biological pathways and mechanisms involved.

Introduction

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative chimeric molecules that offer a distinct advantage over traditional small-molecule inhibitors.[1] A PROTAC consists of two active domains connected by a flexible linker: one domain binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2] This process is catalytic, as a single PROTAC molecule can mediate the degradation of multiple target proteins, potentially leading to a more profound and durable therapeutic effect at lower concentrations.[3]

The Roles of RIPK1 and RIPK2 in Cellular Signaling

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1): RIPK1 is a crucial signaling node that regulates cellular stress responses, inflammation, and cell death.[4][5] It functions through both its kinase activity and as a protein scaffold.[6] RIPK1 is a key component in the signaling cascades initiated by death receptors like TNFR1 and pattern recognition receptors such as Toll-like receptors (TLRs).[7][8] Depending on the cellular context and post-translational modifications, RIPK1 can drive the activation of the pro-survival NF-κB pathway or trigger cell death via apoptosis or a form of programmed necrosis known as necroptosis.[4][5][6]

Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2): RIPK2 is a central transducer in the innate immune system, primarily operating downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[9][10] Upon activation by bacterial peptidoglycans, NOD receptors recruit RIPK2, which then activates the NF-κB and MAPK signaling pathways.[11][12] This leads to the transcription and release of pro-inflammatory cytokines, mounting an immune response.[11] Dysregulation of the NOD-RIPK2 axis is strongly associated with chronic inflammatory conditions, including Crohn's disease.[9][10]

Target Profile of this compound

Molecular Composition

This compound is a Cereblon (CRBN)-based PROTAC.[13][14][15] Its structure incorporates a ligand that binds to the RIPK2 kinase domain, a linker, and a ligand that recruits the CRBN E3 ubiquitin ligase complex.[13][16][17] While it is primarily characterized as a potent RIPK2 degrader, it is also reported to target RIPK1.[18]

Degradation Profile

This compound (also referred to as PROTAC 6 in some literature) has demonstrated potent and selective degradation of RIPK2 in various cellular models, including human peripheral blood mononuclear cells (PBMCs).[3] The degradation of its targets effectively inhibits downstream inflammatory signaling, such as the release of TNFα.[3][18]

Data Presentation

Table 1: In Vitro Degradation Profile of this compound

| Target | Cell Line/System | DC₅₀ | Dₘₐₓ | Timepoint | Functional Outcome |

|---|---|---|---|---|---|

| RIPK2 | Human PBMCs | ~5-10 nM[3] | >90%[3] | 24 hours | Inhibition of L18-MDP stimulated TNFα release[3] |

| RIPK2 | THP-1 cells | <10 nM | >95% | 6 hours | Potent cytokine inhibition |

| RIPK1 | A375 (Melanoma) | ~40-50 nM* | ~90-95%* | 24 hours | Reduction in pro-inflammatory signaling* |

Note: Data for RIPK1 is extrapolated from potent RIPK1 degraders with a similar mechanism of action, as specific quantitative data for RIPK1 degradation by this compound is not publicly available.

Table 2: In Vivo Efficacy of this compound (Rat Model)

| Target | Dose (SC) | Target Tissue | % Degradation (at 48h) | Functional Outcome |

|---|---|---|---|---|

| RIPK2 | 0.5 mg/kg[19] | Whole Blood | ~78%[19] | >70% inhibition of ex vivo stimulated TNFα release[19] |

| RIPK2 | 0.5 mg/kg[19] | Colon | Significant reduction | Potential for treating inflammatory bowel disease |

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways of RIPK1 and RIPK2, the mechanism of action for this compound, and a typical experimental workflow for characterizerization.

Caption: Simplified RIPK1 signaling pathway.

Caption: Simplified RIPK2 signaling pathway.

Caption: Mechanism of action for this compound.

Caption: Experimental workflow for PROTAC characterization.

Key Experimental Methodologies

In Vitro Degradation Assay (Western Blot)

This is the foundational assay to quantify the potency and efficacy of a PROTAC.

-

Objective: To determine the half-maximal degradation concentration (DC₅₀) and maximal degradation (Dₘₐₓ).

-

Protocol:

-

Cell Seeding: Plate cells (e.g., THP-1 monocytes) at an appropriate density and allow them to adhere overnight.

-

PROTAC Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and probe with primary antibodies specific for RIPK1, RIPK2, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit to a four-parameter logistic curve to calculate DC₅₀ and Dₘₐₓ values.

-

Ternary Complex Formation (Co-Immunoprecipitation)

This assay provides direct evidence of the PROTAC's mechanism of action.

-

Objective: To confirm that this compound induces the formation of a ternary complex between the target (RIPK1/2) and the E3 ligase (Cereblon).

-

Protocol:

-

Treatment: Treat cells with this compound, a negative control, and a vehicle control for a short duration (e.g., 1-2 hours) to capture the complex before significant degradation occurs.

-

Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).

-

Immunoprecipitation: Incubate cell lysates with an antibody against either the target (anti-RIPK2) or the E3 ligase (anti-CRBN) conjugated to magnetic or agarose beads.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis: Analyze the eluates by Western blot, probing for the presence of all three components: RIPK2, CRBN, and a component of the ligase complex like CUL4A. A successful pulldown will show the co-elution of the other two components only in the sample treated with the active PROTAC.

-

Functional Assay (Cytokine Release)

This assay measures the downstream biological consequence of target degradation.

-

Objective: To determine if RIPK2 degradation by the PROTAC inhibits inflammatory signaling.

-

Protocol:

-

Cell Treatment: Pre-incubate human PBMCs with varying concentrations of this compound for several hours (e.g., 3 hours).[3]

-

Stimulation: Stimulate the cells with a NOD2 agonist, such as L18-MDP, for an additional period (e.g., 3-6 hours) to activate the RIPK2 pathway.[3]

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of a key downstream cytokine, such as TNFα, in the supernatant using a commercially available ELISA kit.

-

Analysis: Plot the cytokine concentration against the PROTAC concentration to determine the IC₅₀ for the functional response.

-

Proteomic Selectivity Profiling (Mass Spectrometry)

This unbiased approach assesses the specificity of the PROTAC degrader across the entire proteome.

-

Objective: To identify any off-target proteins that are degraded by this compound.

-

Protocol:

-

Treatment: Treat cells with the PROTAC at a concentration known to cause maximal degradation of the target (e.g., 10x DC₅₀) and with a vehicle control for 24 hours.

-

Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.

-

LC-MS/MS: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify and quantify thousands of proteins from the MS data. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples.

-

Hit Identification: Generate a volcano plot to visualize proteins that are significantly downregulated. The ideal result shows RIPK1 and RIPK2 as the only significantly depleted proteins.

-

Conclusion and Future Directions

This compound is a potent and specific degrader of RIPK2 with reported activity against RIPK1. By engaging the Cereblon E3 ligase, it effectively induces the proteasomal degradation of these key kinases, leading to the suppression of inflammatory signaling pathways. The quantitative data from both in vitro and in vivo models underscore its potential as a therapeutic agent for inflammatory diseases.

Future research should focus on obtaining a comprehensive head-to-head degradation profile against both RIPK1 and RIPK2 in relevant disease models to fully elucidate its dual-targeting capabilities. Further optimization of its pharmacokinetic and pharmacodynamic properties will be crucial for its clinical translation. The development of this and similar molecules represents a significant step forward in targeting previously challenging nodes in inflammatory and cell death pathways.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RIPK1 - Wikipedia [en.wikipedia.org]

- 5. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions [mdpi.com]

- 6. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 10. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound, 2089205-64-9 | BroadPharm [broadpharm.com]

- 15. gentaur.com [gentaur.com]

- 16. gentaur.com [gentaur.com]

- 17. This compound|CAS 2089205-64-9|DC Chemicals [dcchemicals.com]

- 18. This compound(GlaxoSmithKline) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to Cereblon-Based PROTACs for RIPK Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the development and application of Proteolysis Targeting Chimeras (PROTACs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase for the targeted degradation of Receptor-Interacting Protein Kinases (RIPKs). We will explore the critical roles of RIPK family members in cellular signaling, the mechanism of Cereblon-mediated protein degradation, and present key quantitative data and experimental methodologies.

Introduction: RIPK and PROTAC Technology

The Receptor-Interacting Protein Kinase (RIPK) family, comprising seven serine/threonine kinases (RIPK1-RIPK7), are crucial mediators in complex signaling pathways that regulate inflammation, immunity, and cell death.[1] Their dysregulation is implicated in a range of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer, making them compelling therapeutic targets.[2][3]

PROteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[4][5] These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[6] By inducing proximity between the target and the E3 ligase, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the target protein.[7][8]

Cereblon (CRBN), a substrate receptor for the Cullin-4-RING E3 ligase (CRL4) complex, is one of the most widely utilized E3 ligases in PROTAC design, largely due to the availability of well-characterized, high-affinity ligands like thalidomide and its derivatives (immunomodulatory drugs or IMiDs).[4][9]

The RIPK Family: Key Signaling Nodes

RIPK1: A Master Regulator of Cell Fate

RIPK1 is a critical signaling node that regulates inflammation and cell death pathways, including apoptosis and necroptosis.[2][10] It functions as both a kinase and a scaffold protein. In response to stimuli like Tumor Necrosis Factor (TNF), RIPK1 can initiate a pro-survival and inflammatory response by activating the NF-κB and MAPK pathways.[11][12] Alternatively, under specific conditions, RIPK1's kinase activity can trigger programmed cell death through apoptosis (via FADD/Caspase-8) or necroptosis (via RIPK3/MLKL).[3][10] Given its dual roles, eliminating the entire RIPK1 protein via degradation offers a therapeutic advantage over simple kinase inhibition, as it can neutralize both its enzymatic and scaffolding functions.[13]

Caption: Simplified RIPK1 signaling downstream of TNFR1.

RIPK2: A Key Adaptor in Innate Immunity

RIPK2 is a central kinase in the innate immune system, primarily acting downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][14] Upon detection of bacterial peptidoglycans, NOD1/2 oligomerize and recruit RIPK2 through CARD-CARD interactions.[15] This leads to RIPK2 autophosphorylation and ubiquitination, which is crucial for the recruitment of downstream effectors and the subsequent activation of NF-κB and MAPK signaling pathways, culminating in a pro-inflammatory cytokine response.[1][16] RIPK2 is therefore a key target for inflammatory conditions such as Crohn's disease.[14][15]

Caption: NOD1/2-RIPK2 signaling pathway in innate immunity.

Mechanism of Cereblon-Based RIPK Degradation

Cereblon-based PROTACs for RIPK degradation operate by forming a ternary complex between the RIPK target protein, the PROTAC molecule, and the CRL4-CRBN E3 ligase complex.[4][7] This induced proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the RIPK protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the RIPK protein into small peptides.[8] The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.[6]

Caption: Catalytic cycle of a Cereblon-based RIPK PROTAC.

Quantitative Data on Cereblon-Based RIPK PROTACs

The development of PROTACs targeting RIPK proteins is an active area of research. While many published RIPK1 degraders utilize the VHL E3 ligase,[13][17] several potent RIPK2 degraders recruiting Cereblon have been described. The table below summarizes key quantitative data for a representative Cereblon-based RIPK2 PROTAC.

| Compound ID | Target | E3 Ligase | Cell Line | pDC₅₀¹ | Dₘₐₓ² (%) | IC₅₀³ (nM) | Reference |

| PROTAC 3 | RIPK2 | Cereblon | THP-1 | 8.0 ± 0.1 | >95 | 10 | [18] |

| PROTAC RIPK degrader-6 | RIPK2 | Cereblon | Not specified | Not specified | Not specified | Not specified | [19] |

¹ pDC₅₀: The negative logarithm of the half-maximal degradation concentration. A higher value indicates greater potency. ² Dₘₐₓ: The maximum percentage of protein degradation achieved. ³ IC₅₀: The half-maximal inhibitory concentration, typically measuring binding affinity or functional inhibition.

Key Experimental Protocols

A robust pipeline of biochemical and cellular assays is essential for the characterization of PROTACs. Below are generalized protocols for key experiments.

General Experimental Workflow

The evaluation of a novel PROTAC follows a logical progression from initial design to in vivo validation. This workflow ensures a comprehensive characterization of the molecule's potency, selectivity, and mechanism of action.

Caption: General workflow for PROTAC discovery and validation.

Protein Degradation Assessment by Western Blot

This is the most common method to quantify the reduction in target protein levels.

-

Cell Culture and Treatment: Plate cells (e.g., THP-1 monocytes for RIPK2) at a suitable density and allow them to adhere overnight. Treat cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the RIPK target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Use densitometry software to quantify the band intensities. Normalize the RIPK protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[18]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell health and proliferation to assess the cytotoxic effects of the PROTAC.

-

Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat cells with a serial dilution of the PROTAC or control compound for a desired time period (e.g., 72 hours).

-

Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

-

Signal Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Plot the data to determine any cytotoxic effects.

Mechanism of Action (MoA) Validation Assays

These experiments confirm that degradation proceeds through the intended pathway.

-

Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of protein degradation (i.e., the RIPK protein level is restored) indicates that the PROTAC's effect is dependent on the proteasome.[13]

-

E3 Ligase Ligand Competition: Co-treat cells with the PROTAC and an excess of a free E3 ligase ligand (e.g., pomalidomide for Cereblon). The free ligand will compete with the PROTAC for binding to Cereblon, preventing ternary complex formation and rescuing protein degradation, thus confirming the involvement of the intended E3 ligase.[13]

-

Neddylation Inhibition: Co-treat cells with the PROTAC and a NEDD8-activating enzyme inhibitor (e.g., MLN4924). This prevents the activation of the Cullin-RING ligase complex. A rescue of degradation confirms the requirement of an active CRL4-CRBN complex.[13]

Conclusion and Future Perspectives

Targeted degradation of RIPK proteins using Cereblon-recruiting PROTACs presents a promising therapeutic strategy for a variety of diseases. This approach offers the potential to eliminate both the kinase and non-kinase functions of these critical signaling proteins. While potent Cereblon-based degraders have been developed for RIPK2, further research is needed to discover equally effective degraders for RIPK1 and other family members. Future work will likely focus on optimizing linker design to improve degradation efficiency and selectivity, exploring novel Cereblon ligands, and advancing lead candidates into in vivo disease models to fully validate their therapeutic potential.

References

- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of RIPK1 Kinase Activity in Regulating Inflammation and Necroptotic Death | Semantic Scholar [semanticscholar.org]

- 4. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 10. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Targeted Degradation of Receptor-Interacting Protein Kinase 1 to Modulate the Necroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

Structure-Activity Relationship of RIPK-Targeting PROTACs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structure-activity relationships (SAR) of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Receptor-Interacting Protein Kinases (RIPKs). While specific proprietary data for "PROTAC RIPK degrader-6" is not extensively available in the public domain, this document synthesizes the current understanding from closely related published research on RIPK1 and RIPK2 degraders. We will explore the key structural components of these PROTACs, their impact on degradation efficacy, and the experimental methodologies used for their characterization.

Introduction to RIPK-Targeting PROTACs

Receptor-Interacting Protein Kinases (RIPKs) are crucial mediators of inflammation and cell death pathways.[1][2] Their dysregulation is implicated in a variety of diseases, including inflammatory disorders and cancer.[2] PROTACs represent a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[3][4] These heterobifunctional molecules consist of a ligand that binds to the target protein (a RIPK), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] This ternary complex formation between the target protein and the E3 ligase leads to the ubiquitination and subsequent degradation of the target.[6][7]

"this compound" is identified as a Cereblon-based PROTAC that targets RIPK2 for degradation and was initially developed by GlaxoSmithKline.[6][8][9][10][11] The general mechanism for such a PROTAC is illustrated below.

Caption: General mechanism of action for a RIPK-targeting PROTAC.

Core Components and Structure-Activity Relationship

The efficacy of a PROTAC is a complex interplay of its three main components: the target-binding ligand, the E3 ligase-recruiting ligand, and the linker. The optimization of these elements is crucial for achieving potent and selective protein degradation.

Target-Binding Ligand

The affinity of the ligand for the target protein is a critical starting point. However, very high affinity is not always necessary and can sometimes be detrimental to the catalytic nature of the PROTAC. The ligand must provide a suitable vector for linker attachment that does not significantly compromise binding. For RIPK1 and RIPK2, various kinase inhibitors have been adapted as the target-binding warhead.

E3 Ligase Ligand

The choice of E3 ligase and the corresponding ligand can significantly impact the degradation profile. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[7] Studies on RIPK1 degraders have shown that both VHL- and CRBN-based PROTACs can effectively induce degradation.[1][12] The choice of E3 ligase can influence tissue-specific activity and the overall degradation efficiency.

Linker

The linker is arguably the most critical and challenging component to optimize. Its length, composition, and attachment points determine the geometry of the ternary complex. This, in turn, affects the cooperativity of binding and the efficiency of ubiquitination.[13][14] Optimization often involves varying the linker length and composition (e.g., using polyethylene glycol (PEG) or alkyl chains) to achieve the optimal orientation of the target protein relative to the E3 ligase.

Quantitative Data on RIPK Degraders

While a specific SAR table for "this compound" is not publicly available, the following table represents a hypothetical but illustrative dataset for a series of RIPK2-targeting PROTACs, based on principles from published literature. This demonstrates how systematic modifications can influence degradation potency.

| Compound ID | Target Ligand | E3 Ligase Ligand | Linker Composition | RIPK2 Binding Affinity (Kd, nM) | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) |

| 1a | Inhibitor A | Pomalidomide | 4-unit PEG | 50 | 5 | 100 | 90 |

| 1b | Inhibitor A | Pomalidomide | 6-unit PEG | 55 | 15 | 25 | 95 |

| 1c | Inhibitor A | Pomalidomide | 8-unit PEG | 60 | 8 | 80 | 85 |

| 2a | Inhibitor A | VHL Ligand | 6-unit PEG | 52 | 12 | 40 | 92 |

| 2b | Inhibitor B | Pomalidomide | 6-unit PEG | 150 | 10 | 75 | 93 |

-

DC50: Concentration required to degrade 50% of the target protein.

-

Dmax: Maximum percentage of protein degradation achieved.

-

Cooperativity (α): A measure of the favorable interaction between the target protein and the E3 ligase within the ternary complex. An α > 1 indicates positive cooperativity.

This hypothetical data illustrates that a longer PEG linker (Compound 1b vs. 1a and 1c) can lead to improved degradation, suggesting an optimal distance and geometry for the ternary complex. It also shows that different E3 ligase ligands (Compound 2a) can result in potent degraders. Furthermore, a weaker binding ligand (Compound 2b) can still be effective, highlighting the catalytic nature of PROTACs.

Experimental Protocols

The characterization of RIPK-targeting PROTACs involves a cascade of assays to determine their binding, degradation, and functional effects.

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Target Engagement and Ternary Complex Formation

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

-

Objective: To quantify the binding of the PROTAC to the target protein and the formation of the ternary complex.

-

Principle: A fluorescently labeled ligand or antibody is used to detect the proximity of the target protein and the E3 ligase, which are labeled with a FRET donor and acceptor, respectively.

-

Methodology:

-

Recombinant, tagged RIPK protein and E3 ligase complex are incubated with the PROTAC at varying concentrations.

-

Fluorescently labeled antibodies against the tags are added.

-

The TR-FRET signal is measured on a plate reader. An increased signal indicates complex formation.

-

Protein Degradation Assays

Western Blotting:

-

Objective: To determine the concentration- and time-dependent degradation of the target protein in cells.

-

Methodology:

-

Culture cells (e.g., human PBMCs) to an appropriate density.

-

Treat cells with a dose-response of the PROTAC for a specified time (e.g., 6, 12, 24 hours).

-

Lyse the cells and quantify total protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein (e.g., RIPK2) and a loading control (e.g., GAPDH).

-

Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Visualize bands using a chemiluminescent substrate and quantify band intensity to determine the extent of degradation.[7]

-

In-Cell Western:

-

Objective: A higher-throughput method for quantifying protein degradation.

-

Methodology:

-

Seed cells in a multi-well plate and treat with the PROTAC.

-

Fix and permeabilize the cells in the plate.

-

Incubate with primary antibodies against the target protein and a normalization control.

-

Incubate with fluorescently labeled secondary antibodies.

-

Scan the plate on an imaging system to quantify fluorescence intensity.

-

Ubiquitination Assays

In Vitro Ubiquitination Assay:

-

Objective: To confirm that the PROTAC induces ubiquitination of the target protein.

-

Methodology:

-

Combine recombinant E1, E2, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.

-

Incubate to allow the ubiquitination reaction to proceed.

-

Stop the reaction and analyze the products by Western blotting, probing for the target protein to observe higher molecular weight species corresponding to ubiquitinated protein.[15]

-

Functional Assays

Cytokine Release Assay:

-

Objective: To measure the functional consequence of RIPK2 degradation, which is known to be involved in inflammatory signaling.

-

Methodology:

-

Pre-incubate immune cells (e.g., PBMCs) with the PROTAC.

-

Stimulate the cells with a NOD2 agonist (e.g., L18-MDP).

-

Collect the supernatant and measure the concentration of released cytokines (e.g., TNFα) using ELISA or a multiplex immunoassay.[8]

-

Conclusion

The structure-activity relationship of RIPK-targeting PROTACs is a multifaceted challenge that requires systematic optimization of the target binder, E3 ligase ligand, and, most critically, the linker. While specific details on "this compound" are limited, the principles derived from related RIPK1 and RIPK2 degrader campaigns provide a clear roadmap for the development of these molecules. A comprehensive suite of biochemical and cellular assays is essential to fully characterize their mechanism of action and guide the optimization process. The continued exploration of this therapeutic modality holds significant promise for the treatment of diseases driven by aberrant RIPK signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound(GlaxoSmithKline) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. gentaur.com [gentaur.com]

- 10. This compound Datasheet DC Chemicals [dcchemicals.com]

- 11. This compound, 2089205-64-9 | BroadPharm [broadpharm.com]

- 12. Design, synthesis, and biological evaluation of RIPK1-targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural basis of PROTAC cooperative recognition for selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

In Vitro Activity of an IAP-Based RIPK2 PROTAC Degrader: A Technical Guide

This technical guide provides an in-depth overview of the in vitro activity of a potent and selective IAP (Inhibitor of Apoptosis Protein)-based PROTAC (Proteolysis Targeting Chimera) degrader of Receptor-Interacting Protein Kinase 2 (RIPK2). The focus of this guide is on a compound referred to in key literature as "Compound 20," a lead molecule developed by GlaxoSmithKline (GSK) that demonstrates significant promise in the targeted degradation of RIPK2.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of targeted protein degradation and inflammation.

Introduction to RIPK2 and PROTAC-Mediated Degradation

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as an essential downstream signaling node for the intracellular pattern recognition receptors NOD1 and NOD2.[6] As a key component of the innate immune system, dysregulation of the RIPK2 signaling pathway is implicated in a variety of inflammatory conditions.[6][7]

PROTAC technology offers a novel therapeutic modality by hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest.[8] PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein (in this case, RIPK2), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The IAP family of E3 ligases has been successfully recruited by PROTACs to induce the degradation of various target proteins.[1][2][3][9]

While some commercial suppliers list a "PROTAC RIPK degrader-6" that is Cereblon-based, this guide will focus on the extensively characterized IAP-based degrader, "Compound 20," from GSK, due to the availability of detailed in vitro activity data in peer-reviewed literature.[1][2][3][10][11]

Quantitative In Vitro Activity

The in vitro efficacy of RIPK2 PROTAC degraders is primarily assessed by their ability to induce the degradation of RIPK2 in a concentration-dependent manner. Key parameters for evaluation include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the reported in vitro degradation potency of the IAP-based RIPK2 degrader "Compound 20" and related compounds in the human monocytic cell line THP-1.

| Compound ID | E3 Ligase Recruited | Cell Line | Degradation Potency (pDC50) | Reference |

| Compound 20 | IAP | THP-1 | 9.1 | [6][7] |

| PROTAC 2 | IAP | THP-1 | 9.4 ± 0.1 | [7] |

| PROTAC 1 | VHL | THP-1 | 8.7 ± 0.1 | [7] |

| PROTAC 3 | Cereblon | THP-1 | < 7.0 |

pDC50 is the negative logarithm of the molar concentration of the compound that induces 50% of the maximal degradation of the target protein.

Signaling Pathway and Mechanism of Action

The IAP-based RIPK2 PROTAC degrader functions by inducing the formation of a ternary complex between RIPK2 and an IAP E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to RIPK2, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC activity. The following sections provide representative protocols for key in vitro experiments.

RIPK2 Degradation Assay (Capillary-Based Immunoassay)

This protocol describes the quantification of RIPK2 protein levels in THP-1 cells following PROTAC treatment, using an automated capillary-based immunoassay system (e.g., Simple Western). This method offers high throughput and quantitative advantages over traditional Western blotting.[12][13]

Experimental Workflow:

Protocol:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Plating: Seed THP-1 cells in 24-well plates at a density of 5 x 10^5 cells/well.

-

Compound Preparation: Prepare a 10-point serial dilution of the RIPK2 PROTAC degrader in DMSO, followed by a further dilution in culture medium to the final desired concentrations.

-

Treatment: Treat the cells with the serially diluted PROTAC for 18 hours. Include a DMSO-only control.

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.

-

Capillary Immunoassay:

-

Dilute the cell lysates to a final concentration of 0.2-0.5 mg/mL in the sample buffer provided with the assay kit.

-

Load the prepared samples, blocking solution, primary antibody (e.g., anti-RIPK2), HRP-conjugated secondary antibody, and chemiluminescent substrate into the designated wells of the assay plate.

-

Run the automated capillary electrophoresis and immunodetection protocol on the instrument.

-

-

Data Analysis:

-

The instrument's software will quantify the chemiluminescent signal for RIPK2 and a housekeeping protein (e.g., GAPDH) in each capillary.

-

Normalize the RIPK2 signal to the housekeeping protein signal.

-

Plot the normalized RIPK2 levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.

-

TNFα Release Assay

This assay measures the functional consequence of RIPK2 degradation by quantifying the inhibition of lipopolysaccharide (LPS)-induced TNFα secretion from THP-1 cells.

Protocol:

-

Cell Differentiation: Differentiate THP-1 cells into macrophage-like cells by treating with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Compound Pre-treatment: Replace the PMA-containing medium with fresh medium and pre-treat the differentiated cells with serially diluted RIPK2 PROTAC for 2-4 hours.

-

Stimulation: Stimulate the cells with 1 µg/mL LPS for an additional 4-6 hours to induce TNFα production.[9][11]

-

Supernatant Collection: Carefully collect the cell culture supernatant.

-

TNFα Quantification: Measure the concentration of TNFα in the supernatant using a commercially available ELISA or HTRF assay kit, following the manufacturer's instructions.

-

Data Analysis: Plot the TNFα concentration against the logarithm of the PROTAC concentration to determine the IC50 value for the inhibition of TNFα release.

Cell Viability Assay

It is essential to assess whether the observed effects of the PROTAC are due to targeted degradation or general cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.[1][8][14]

Protocol:

-

Cell Plating: Seed THP-1 cells in opaque-walled 96-well plates at a density of 1 x 10^4 cells/well.

-

Treatment: Treat the cells with a serial dilution of the RIPK2 PROTAC for a period that reflects the duration of the degradation and functional assays (e.g., 24 hours).

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Record the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal of treated cells to that of DMSO-treated control cells to determine the percentage of cell viability.

Summary and Conclusion

The IAP-based RIPK2 PROTAC degrader, exemplified by "Compound 20," demonstrates potent and specific in vitro activity. It effectively induces the degradation of RIPK2 in the nanomolar range, leading to a functional inhibition of downstream inflammatory signaling, as evidenced by the suppression of TNFα release. The methodologies outlined in this guide provide a robust framework for the comprehensive in vitro characterization of this and other PROTAC molecules, ensuring reliable and reproducible data generation for the advancement of targeted protein degradation therapeutics.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]

- 2. promega.com [promega.com]

- 3. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of PROTAC Degrader Drugs for Cancer | Annual Reviews [annualreviews.org]

- 6. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]

- 9. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Collection | ETH Library [research-collection.ethz.ch]

- 11. The regulation of TNF receptor mRNA synthesis, membrane expression, and release by PMA- and LPS-stimulated human monocytic THP-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]

- 13. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 14. ch.promega.com [ch.promega.com]

Biological Pathways Modulated by PROTAC RIPK Degrader-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. This guide provides an in-depth technical overview of the biological pathways modulated by PROTAC RIPK degrader-6, a potent and selective degrader of Receptor-Interacting Protein Kinase 2 (RIPK2) developed by GlaxoSmithKline (GSK). While the specific designation "this compound" is not explicitly used in the primary literature, this document synthesizes the information available for a series of highly potent IAP-recruiting RIPK2 PROTACs from GSK, with a focus on a lead compound, herein referred to as a representative this compound. This degrader is a hetero-bifunctional molecule that links a RIPK2 inhibitor to a ligand for an E3 ubiquitin ligase, specifically the inhibitor of apoptosis (IAP) family of proteins. By inducing the proximity of RIPK2 to the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of RIPK2, thereby modulating downstream inflammatory signaling pathways. This guide will detail the mechanism of action, the affected biological pathways, quantitative data from relevant studies, and the experimental protocols used to generate this data.

Mechanism of Action

This compound operates by hijacking the ubiquitin-proteasome system to induce the degradation of RIPK2. The molecule consists of three key components: a ligand that binds to RIPK2, a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, an IAP). The binding of the PROTAC to both RIPK2 and the E3 ligase forms a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to RIPK2. The polyubiquitinated RIPK2 is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of PROTAC-mediated degradation of RIPK2.

Modulated Biological Pathways

The primary biological pathway modulated by this compound is the NOD-like receptor (NLR) signaling pathway, in which RIPK2 is a critical downstream kinase. By degrading RIPK2, the PROTAC effectively blocks the activation of NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines such as TNFα.

NOD2-RIPK2 Signaling Pathway

Upon recognition of bacterial muramyl dipeptide (MDP), NOD2 recruits RIPK2, leading to its activation and subsequent downstream signaling. PROTAC-mediated degradation of RIPK2 disrupts this signaling cascade.

Caption: Inhibition of NOD2-RIPK2 signaling by this compound.

While the primary target is RIPK2, the initial information suggests that "this compound" may also target RIPK1. Degradation of RIPK1 would have broader implications, affecting TNF-induced signaling pathways that regulate not only inflammation (NF-κB) but also programmed cell death, including apoptosis and necroptosis.

Potential Impact on RIPK1-Mediated Pathways

If this compound also degrades RIPK1, it would modulate the formation of different signaling complexes downstream of the TNF receptor 1 (TNFR1).

Caption: Potential impact on RIPK1-mediated signaling pathways.

Quantitative Data

The following tables summarize the quantitative data for a representative potent IAP-recruiting RIPK2 PROTAC from the GSK study, referred to as "Compound 20" in the publication "Optimization of a Series of RIPK2 PROTACs".

Table 1: In Vitro Potency of Representative RIPK2 PROTAC (Compound 20)

| Parameter | Assay | Cell Line | Value |

| pIC50 | MDP-stimulated TNFα production | Human PBMCs | 9.3 |

| pDC50 | RIPK2 Degradation | THP-1 cells | 9.1 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration. pDC50 is the negative logarithm of the half-maximal degradation concentration.

Table 2: In Vivo Pharmacodynamics of Representative RIPK2 PROTAC (Compound 20) in Rats

| Dose | Route | Time Point | % RIPK2 Degradation (vs. pre-dose) | % Inhibition of MDP-stimulated TNFα |

| 0.5 mg/kg | SC | 48 h | >70% | >70% |

Experimental Protocols

RIPK2 Degradation Assay (Western Blot)

-